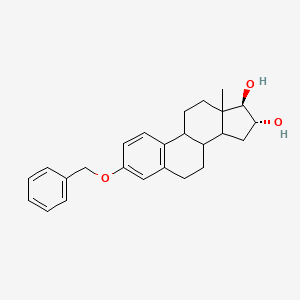

Estriol benzyl ether

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H30O3 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(16R,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |

InChI |

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20?,21?,22?,23-,24+,25?/m1/s1 |

InChI Key |

GDUPBUZZJUIEDX-PNYVIBBQSA-N |

Isomeric SMILES |

CC12CCC3C(C1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for Estriol Benzyl Ether and Analogues

Classical Etherification Strategies

Classical methods remain fundamental in the synthesis of steroidal ethers. The formation of the ether linkage and its subsequent cleavage are pivotal steps in the manipulation of estrogen derivatives.

The Williamson ether synthesis is a widely employed and versatile method for preparing ethers, including steroidal benzyl (B1604629) ethers. masterorganicchemistry.comwikipedia.org The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an organohalide. wikipedia.org In the context of steroids, the phenolic hydroxyl group of an estrogen, such as estrone (B1671321) or estriol (B74026), is first deprotonated by a strong base to form a more nucleophilic phenoxide ion. masterorganicchemistry.comorganic-chemistry.org This is then reacted with benzyl halide to form the corresponding benzyl ether. masterorganicchemistry.com

This method is frequently used to protect the reactive phenolic hydroxyl group at the C-3 position of the steroid core, allowing for selective reactions at other sites. smolecule.com For example, the synthesis of equilenin (B1671562) 3-benzyl ether has been accomplished using this classic reaction. masterorganicchemistry.com The choice of base and solvent is critical for the reaction's success. Sodium hydride (NaH) is a common strong base used for deprotonation, while solvents can range from polar protic (like ethanol) to aprotic solvents (like DMF or toluene) depending on the substrate. organic-chemistry.orgfrancis-press.com For selective protection of one hydroxyl group in a diol, milder bases such as silver oxide (Ag₂O) can be utilized. organic-chemistry.orglibretexts.org

Table 1: Typical Reagents in Williamson Ether Synthesis for Steroidal Ethers

| Component | Example Reagent(s) | Role in Reaction | Source(s) |

|---|---|---|---|

| Steroidal Alcohol | Estrone, Estriol, Dehydroestrone | Nucleophile precursor | masterorganicchemistry.com, smolecule.com, |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Silver Oxide (Ag₂O) | Deprotonates the hydroxyl group to form an alkoxide/phenoxide | organic-chemistry.org, cdnsciencepub.com, libretexts.org |

| Alkylating Agent | Benzyl Bromide, Benzyl Chloride | Electrophile that is attacked by the nucleophile | masterorganicchemistry.com, organic-chemistry.org |

| Solvent | Dimethylformamide (DMF), Toluene, Ethanol | Reaction medium | francis-press.com |

The removal of the benzyl ether protecting group to regenerate the free hydroxyl group is a critical final step in many synthetic pathways. The most common method for debenzylation is catalytic hydrogenolysis. organic-chemistry.org This process typically involves using a palladium on charcoal (Pd/C) catalyst in the presence of hydrogen gas. researchgate.netchemrxiv.org This technique is valued for its mild conditions, which often preserve other functional groups within the molecule. chemrxiv.org However, in some cases, this method can lead to the unwanted saturation of aromatic rings. chemrxiv.org

Alternative debenzylation methods are employed when catalytic hydrogenolysis is not suitable, for instance, in the presence of other reducible functional groups. organic-chemistry.org These techniques include:

Acid Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that are stable in acidic conditions. organic-chemistry.org

Oxidative Cleavage: Oxidation can convert the benzyl ether into a benzoate (B1203000), which can then be hydrolyzed under basic conditions. organic-chemistry.org Ozone is one such oxidizing agent that can be used. organic-chemistry.org For sterically hindered benzyl ethers that are resistant to hydrogenolysis, a photochemical bromination using N-bromosuccinimide (NBS) and light has proven effective. researchgate.net

Visible-Light-Mediated Cleavage: A modern approach involves using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a photooxidant under visible light, which allows for the cleavage of benzyl ethers in the presence of sensitive functional groups like alkenes and alkynes.

Table 2: Selected Debenzylation Methods for Benzyl Ethers

| Method | Key Reagents | Conditions | Notes | Source(s) |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, H₂ | Typically room temperature and pressure | Most common and mild method; can sometimes reduce other groups. | researchgate.net, organic-chemistry.org, chemrxiv.org |

| Photochemical Bromination | N-Bromosuccinimide (NBS), light | Aqueous calcium carbonate | Effective for sterically hindered ethers. | researchgate.net |

| Oxidative Cleavage | Ozone (O₃), DDQ | Varies; visible light for DDQ | Useful alternative, can be highly selective. | organic-chemistry.org, |

| Acid Cleavage | Strong acids (e.g., BCl₃) | Low temperature | Limited by substrate stability. | organic-chemistry.org |

Williamson Ether Synthesis Applications for Steroidal Hydroxyl Groups

Advanced Synthetic Transformations Involving Estrogen Benzyl Ethers

The stability of the benzyl ether protecting group allows for a variety of advanced synthetic transformations to be performed on the steroid scaffold.

The Wittig reaction is a powerful tool for carbon-carbon bond formation, specifically for creating alkenes from carbonyl compounds. In steroid chemistry, this reaction has been applied to estrone benzyl ether. researchgate.net The ketone at the C-17 position of estrone benzyl ether can be converted into an exocyclic methylene (B1212753) group. researchgate.net This transformation is typically achieved by treating the steroid with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, which is generated in situ from methyl triphenylphosphonium bromide and a strong base like n-butyl lithium. researchgate.net

Following the olefination, the newly formed double bond can undergo further reactions. For instance, epoxidation of the exocyclic methylene group using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding spiro-epoxide at the C-17 position. researchgate.net These steps demonstrate how the C-17 position can be functionalized while the phenolic C-3 hydroxyl is protected as a benzyl ether.

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for creating complex molecular architectures. These reactions have been applied to estrogen derivatives, often with the C-3 hydroxyl group protected as a benzyl ether. nih.govresearchgate.net For example, Sonogashira and Suzuki-Miyaura coupling reactions have been performed on iodo-substituted estrone derivatives to introduce various aryl and alkynyl groups onto the aromatic A-ring of the steroid. researchgate.net

A notable development is the use of the benzyl ether itself as a hemilabile directing group in palladium-catalyzed C(sp³)–H activation. nih.gov This strategy enables the functionalization of remote C-H bonds, such as at the γ-position, which is a significant advance over traditional methods that typically favor β-position functionalization. This approach has been used for the late-stage functionalization of β-estradiol derivatives, showcasing the dual role of the benzyl ether as both a protecting and a directing group. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for conjugating different molecular entities. mdpi.comresearchgate.net This method has been extensively used to link estrogen derivatives, protected as benzyl ethers, to other molecules such as nucleosides, fluorescent dyes, or even other steroids. mdpi.comnih.govnih.gov

The general strategy involves functionalizing the steroid with either a terminal alkyne or an azide (B81097) group. For example, the phenolic hydroxyl group of an estrone derivative can be converted to a propargyl ether (an alkyne), while a second molecule bears an azide group. nih.govnih.gov The CuAAC reaction, typically catalyzed by a copper(I) source like copper(I) iodide (CuI) in the presence of a base such as N,N-diisopropylethylamine (DIPEA), then forms a stable triazole ring linking the two fragments. mdpi.comnih.gov This methodology has been used to synthesize heterodimers of estrone derivatives and to attach BODIPY dyes to the estrone core for biological imaging applications. mdpi.comnih.gov The 3-O-benzyl ether is advantageous in these syntheses as it protects the phenolic hydroxyl group during the installation of the azide or alkyne moieties and the subsequent coupling reaction. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Estriol benzyl ether |

| Estriol |

| Estrone |

| Estrone benzyl ether |

| Dehydroestrone |

| Equilenin 3-benzyl ether |

| Sodium hydride |

| Benzyl bromide |

| Benzyl chloride |

| Silver oxide |

| N-bromosuccinimide (NBS) |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

| Methyl triphenylphosphonium bromide |

| n-butyl lithium |

| meta-chloroperoxybenzoic acid (mCPBA) |

| β-estradiol |

| Copper(I) iodide (CuI) |

| N,N-diisopropylethylamine (DIPEA) |

| BODIPY |

| Propargyl bromide |

| Potassium carbonate |

Friedel-Crafts Reactions via C-O Activation of Benzyl Ethers in Steroid Scaffolds

The Friedel-Crafts reaction, a fundamental method for attaching substituents to aromatic rings, can be adapted for steroid scaffolds through the activation of a carbon-oxygen (C-O) bond in benzyl ethers. byjus.com This approach allows for the benzylation of arenes using benzyl ethers as the alkylating agent. researchgate.net In the context of steroid chemistry, this methodology can be employed to introduce aryl groups onto the steroid framework.

Typically, a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), is used to facilitate the reaction under mild conditions. researchgate.net The reaction proceeds by the activation of the C-O bond of the benzyl ether, leading to the formation of a carbocation intermediate which then undergoes electrophilic aromatic substitution onto an aromatic ring. byjus.comresearchgate.net This method has been demonstrated to be effective for the synthesis of various di- and tri-arylmethanes. researchgate.net

One strategy involves a Domino-type cyclization in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) at low temperatures. scispace.com This can lead to the formation of new rings within the steroidal structure through a Friedel-Crafts alkylation of an anisyl moiety. scispace.com Another approach utilizes a lithiated homochiral indenone derivative which reacts with a substituted benzyl bromide, followed by an acid-catalyzed Friedel-Crafts type closure to form a key ring of the steroid. scispace.com

It is important to note that the reactivity of the aromatic compound is a key factor; the reaction is less effective if the aromatic ring is less reactive than a mono-halobenzene. byjus.com

Regioselective Functionalization of Steroids via Benzyl Ether Directing Groups

Benzyl ethers can serve as directing groups to control the regioselectivity of C-H bond functionalization in steroid molecules. This strategy is particularly valuable for the late-stage modification of complex molecules like steroids, enabling the introduction of functional groups at specific positions that would be challenging to achieve through traditional multi-step syntheses. nih.gov

The directing group strategy often involves the use of a transition metal catalyst, such as palladium, which coordinates to the benzyl ether. nih.gov This coordination brings the catalyst into proximity with a specific C-H bond, facilitating its activation and subsequent functionalization. For instance, a hemilabile benzyl ether directing group has been designed to direct γ- and δ-C(sp³)–H carbonylation and olefination of alcohols. nih.gov The lability of the ether linkage is crucial, as it must be able to dissociate during the catalytic cycle. nih.gov

The choice of directing group and catalyst system can influence the site of functionalization. For example, the use of N,N-bidentate directing groups in nickel-catalyzed reactions has been explored for the selective activation of inert C-H bonds. In some cases, functional group interconversion is necessary to install a suitable directing group. For example, converting a phenol (B47542) group on estrone to a carbamate (B1207046) allowed for ortho-alkylation to occur. acs.org

Stereochemical Control and Epimerization Studies

The stereochemistry of steroid derivatives is critical to their biological function. Therefore, methods to control and modify the stereochemical outcome of synthetic reactions are of great importance.

Epimerization of 3-Benzyl Ethers for Stereoisomer Generation

Epimerization, the process of inverting the configuration at one of several stereocenters in a molecule, can be a powerful tool for generating different stereoisomers of steroids. beilstein-journals.org An effective method for the epimerization of normal estrone 3-benzyl ethers has been developed using o-phenylenediamine (B120857) and acetic acid. researchgate.netnih.gov This reaction provides a facile route to the 13α-estrone series. researchgate.netnih.gov

This epimerization protocol has been successfully applied to other steroid substrates as well. For example, the reaction of androsterone (B159326) benzoate can selectively yield the C14-epimer with a cis C/D ring juncture. nsf.gov Similarly, an androstanediol derivative can be converted to its C14-epimer in good yield. nsf.gov

Chiral Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is essential in the synthesis of chiral compounds like this compound, as different enantiomers can have distinct biological activities. symeres.com Several techniques are employed for the separation of racemic mixtures into their individual enantiomers.

Classical Resolution: This method involves the use of a chiral resolving agent to form diastereomers with different physicochemical properties, such as solubility, which allows for their separation. mdpi.com

Enzymatic Resolution: Enzymes can be used to selectively catalyze a reaction on one enantiomer in a racemic mixture, leading to the separation of the unreacted enantiomer. symeres.com

Chiral Chromatography: This is a highly effective method for separating enantiomers with high purity. mdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. symeres.commdpi.com Techniques include gas chromatography (GC), supercritical fluid chromatography (SFC), and liquid chromatography (LC). mdpi.com The resolution can be optimized by adjusting parameters such as mobile phase composition, temperature, and flow rate. sigmaaldrich.com

Isotopic Labeling Approaches for Tracer Synthesis

Isotopically labeled compounds are invaluable tools for metabolic studies and as internal standards in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). google.com For estrogen analogues like this compound, stable isotopes such as ¹³C are often preferred over deuterium (B1214612) because the level of incorporation is more predictable and stable. google.com

The synthesis of ¹³C-labeled estrogen analogues often involves incorporating the isotope from commercially available starting materials with high isotopic enrichment. google.com For example, ¹³C-labeled potassium cyanide or [¹³C]methyl iodide can serve as the source of the labeled carbon atom. google.com The synthetic strategy for producing [3,4,8-¹³C₃]-daidzein has been well-optimized. google.com

Radiolabeling with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) is crucial for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). acs.org For instance, [2-¹⁸F]fluoroestradiol is synthesized by exchanging a trimethylammonium group at the C-2 position of an estrogen precursor with [¹⁸F]F⁻. The development of efficient and simple ¹⁸F-labeling procedures is an active area of research. acs.org

Molecular Interactions and Receptor Binding Studies of Estriol Benzyl Ether Derivatives

Estrogen Receptor (ER) Binding Affinity and Selectivity

The affinity and selectivity of a ligand for the different estrogen receptor subtypes, ERα and ERβ, are fundamental to its pharmacological profile. These receptors are products of different genes and exhibit distinct tissue distributions and transcriptional activities. nih.gov

Competitive binding assays are widely used to determine the ability of a compound to bind to estrogen receptors by measuring its capacity to displace a radiolabeled or fluorescently-tagged estradiol (B170435) from the receptor's ligand-binding pocket. researchgate.netoup.comacs.org The results are often expressed as the half-maximal inhibitory concentration (IC50) or as a Relative Binding Affinity (RBA), where the affinity of 17β-estradiol is set to 100%. nih.govnih.gov

While specific binding data for estriol (B74026) 3-benzyl ether is not extensively documented in comparative studies, data from structurally similar compounds, such as estrone (B1671321) 3-benzyl ether and other steroidal ethers, provide valuable insights. Generally, etherification of the critical 3-phenolic hydroxyl group leads to a decrease in binding affinity for both ERα and ERβ compared to the parent steroid. nih.govnih.gov For instance, studies on various estrogen derivatives show that modifications at the C-3 position significantly impact receptor affinity. oup.com

In a study of hydroxy-2-phenylindoles, N-benzylation resulted in derivatives with high binding affinities for the calf uterine estrogen receptor, with RBA values ranging from 0.55 to 16 (where estradiol = 100). nih.gov Another study on hexestrol (B1673224) derivatives found that monoetherification generally produces compounds with relatively low affinity for the estrogen receptor, ranging from 0.3% to 10% that of estradiol. nih.gov

Below is a table compiling representative binding affinity data for various estrogenic compounds, illustrating the range of affinities observed for different structural motifs.

| Compound | Target Receptor | Relative Binding Affinity (RBA %)a | Reference |

|---|---|---|---|

| 17β-Estradiol | ERα | 100 | nih.gov |

| Estriol | ERα | 9.7 | researchgate.net |

| Estrone | ERα | 7.3 | researchgate.net |

| OBHS-N Benzyl (B1604629) Ether (Isomer 9b) | ERα | 1.1 | nih.gov |

| OBHS-N Benzyl Ether (Isomer 9a) | ERα | 0.03 | nih.gov |

| 17β-Estradiol | ERβ | 100 | nih.gov |

| OBHS-N Benzyl Ether (Isomer 9b) | ERβ | 0.6 | nih.gov |

| OBHS-N Benzyl Ether (Isomer 9a) | ERβ | 0.17 | nih.gov |

aRelative Binding Affinity (RBA) values are typically calculated as (IC50 of Estradiol / IC50 of Test Compound) x 100.

The introduction of a benzyl ether group at the C-3 position of the steroid A-ring has a profound and generally negative impact on receptor binding affinity. The phenolic hydroxyl group at this position is a critical anchor for high-affinity binding, acting as a hydrogen bond donor to a network of amino acid residues (including Glu353 and Arg394) and a structured water molecule within the ER ligand-binding pocket. chemrxiv.org

When this hydroxyl group is masked by etherification, as in estriol benzyl ether, this crucial hydrogen-bonding interaction is lost, leading to a significant reduction in binding affinity. oup.com Studies on estrone 3-methyl and 3-benzyl ethers have shown that these derivatives are recognized by the estrogen receptor, but their relative binding affinities are considerably lower than that of 17β-estradiol. nih.govresearchgate.net Similarly, research on para-alkylphenols demonstrated that anisole, where the phenolic hydroxyl is protected by a methyl group, was completely inactive in binding to the estrogen receptor, highlighting the necessity of the free hydroxyl group. nih.gov The bulky nature of the benzyl group, compared to a simple methyl group, can introduce further steric hindrance within the binding pocket, potentially contributing to the decreased affinity.

The functional consequence of a ligand binding to an estrogen receptor can be agonistic (activating the receptor), antagonistic (blocking the receptor), or a mix of both (selective estrogen receptor modulator, or SERM). nih.gov This activity is often profiled in ER-dependent systems, such as in vitro reporter gene assays or cell proliferation assays using ER-positive breast cancer cell lines like MCF-7. nih.govmst.dk

The table below summarizes the functional activities of various ER ligands in different assay systems.

| Compound/Series | Assay System | Observed Activity | Reference |

|---|---|---|---|

| Estriol | Cell-free transcription assay | Weak agonist; antagonist in presence of estradiol | nih.gov |

| N-Benzylated 2-Phenylindoles | Mouse uterine weight test | Low estrogenicity, some antiestrogenic activity | nih.gov |

| OBHS-BSC Isomer 14b | MCF-7 cell proliferation | Antagonist (IC50 ~6 nM) | nih.gov |

| Dual-Mechanism Inhibitors (with benzyl side chains) | MCF-7 cell proliferation | Full antiproliferative efficacy (antagonist) | researchgate.net |

| E2 Derivatives (with bulky C-7α side chains) | ERα transactivation assay | Some derivatives showed pure ER antagonist activity | nih.govacs.org |

Impact of Benzyl Ether Moiety on Receptor Affinity

Structural Determinants of Ligand-Receptor Recognition

The precise fit of a ligand into the ER's binding pocket and the resulting conformational changes in the receptor protein are key to its activity. The etherification of estriol introduces significant structural modifications that alter these recognition determinants.

The phenolic hydroxyl group at the C-3 position of the A-ring of classical estrogens is paramount for high-affinity binding to both ERα and ERβ. oup.com This group functions as a crucial hydrogen bond donor, anchoring the A-ring end of the steroid into a specific pocket of the receptor. chemrxiv.org It forms a well-defined hydrogen bond network with the side chains of Glutamic acid 353, Arginine 394, and a bridging water molecule. chemrxiv.org

Etherification of this hydroxyl group, creating a derivative like estriol 3-benzyl ether, eliminates its ability to act as a hydrogen bond donor. This loss is a primary reason for the observed decrease in binding affinity for etherified steroids. oup.com Studies have consistently shown that masking this group, for example by converting it to a methyl ether, results in a dramatic drop in receptor affinity. oup.com The binding of para-alkylphenols to the ER is also contingent on this free hydroxyl group, as its methylation leads to a complete loss of binding. nih.gov Therefore, the integrity of the phenolic hydroxyl group is a dominant structural determinant for effective ligand-receptor recognition.

The binding of a ligand to the estrogen receptor's ligand-binding domain (LBD) induces specific conformational changes, particularly in the position of a region known as helix 12 (H12). nih.gov The final positioning of H12 determines whether the receptor will recruit co-activators (agonist activity) or co-repressors (antagonist activity). nih.gov

The substitution of a hydrogen atom on the C-3 hydroxyl with a bulky benzyl group introduces a significant structural perturbation. While the core steroid may still fit within the ligand-binding pocket, the benzyl moiety must be accommodated. This bulky group can influence the orientation of the entire ligand within the pocket and may lead to steric clashes with amino acid residues. X-ray crystallography studies of other ligands with large side chains show that these groups can protrude from the binding pocket and directly interact with H12, forcing it into an antagonist conformation. nih.gov For example, the side chains of antagonists like tamoxifen (B1202) and fulvestrant (B1683766) displace H12 from its active position. nih.gov It is plausible that a benzyl ether group on estriol could similarly alter the dynamics of H12, potentially contributing to an antagonist or partial agonist/antagonist profile by preventing the formation of a fully active receptor conformation. researchgate.net

Interactions with Estrogen Receptor Ligand Binding Domain (LBD)

The interaction of estrogenic compounds with the ligand-binding domain (LBD) of estrogen receptors (ERα and ERβ) is a critical determinant of their biological activity. The LBD is a hydrophobic pocket within the receptor that undergoes a conformational change upon ligand binding, initiating a cascade of events leading to gene transcription. nih.govgoogle.com The structural characteristics of a ligand, such as the presence and positioning of functional groups, dictate its binding affinity and selectivity for ER subtypes.

Research on estradiol derivatives provides insight into the role of the benzyl ether moiety. For instance, certain 11-substituted estradiol derivatives, including those with benzyl groups, have been noted for their receptor binding affinity. mdpi.com Conversely, some C-ring oxidized estrone derivatives showed binding energies similar to or weaker than 17β-estradiol for ERα, suggesting that modifications elsewhere in the steroid can modulate the effect of the 3-position substituent. mdpi.com

Competitive binding assays are commonly used to determine the relative binding affinity (RBA) of a ligand compared to estradiol (E2), which is typically set at 100%. nih.gov Studies on various synthetic estrogens and their derivatives demonstrate a wide range of affinities, which are influenced by factors like steric size, hydrophobicity, and the hydrogen-bond-accepting character of substituents. nih.govoup.com For example, in a series of isomeric ligands, the corresponding benzyl ethers were also evaluated to understand the role of specific structural features on ER binding. nih.gov

Table 1: Relative Binding Affinity (RBA) of Selected Estrogen Receptor Ligands This table is illustrative and compiles data from various studies to show comparative affinities. Actual values can vary based on assay conditions.

| Compound | Target Receptor | Relative Binding Affinity (RBA %)a | Reference |

|---|---|---|---|

| Estradiol (E2) | ERα | 100 | nih.gov |

| 4-hydroxytamoxifen | ERα | >100 | oup.com |

| Diethylstilbestrol (DES) | ERα | >100 | oup.com |

| Ethinyl Estradiol (EE2) | ERα | >100 | oup.com |

| 11β-hydroxy-E2 | ERα | Weak | mdpi.com |

Molecular Modeling and Computational Docking Analysis

Molecular modeling and computational docking are powerful in-silico tools used to predict and analyze the binding interactions between a ligand, such as this compound, and its receptor target at a molecular level. researchgate.net These methods are essential for rational drug design and for interpreting experimental binding data. researchgate.net Docking simulations place a ligand into the binding site of a protein and calculate a binding energy or score, which estimates the binding affinity. nih.gov

For estrogen receptors, docking studies investigate how ligands fit within the hydrophobic LBD. google.com The analysis focuses on key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues lining the binding pocket. nih.gov For instance, the phenolic hydroxyl group (or a bioisostere) on the A-ring of estrogens is a critical anchor, forming hydrogen bonds with residues like Glu353 and Arg394 in ERα. When this hydroxyl is converted to a benzyl ether, this primary interaction is lost and replaced by other, potentially weaker, interactions of the ether oxygen and the benzyl group itself.

Computational studies on flexible estrogen receptor antagonists have demonstrated that ligands can be predicted to bind in an antiestrogenic orientation. nih.gov In such cases, a bulky substituent, like a benzyl group, may protrude from the binding pocket and physically displace helix 12, preventing the formation of the coactivator binding surface and thus antagonizing receptor activity. nih.govnih.gov

The crystal structure of 16β-benzyl-17β-estradiol complexed with the ERα LBD (PDB ID: 5KRI) provides an experimental basis for validating and refining computational models. rcsb.org This structure, resolved at 2.25 Å, reveals the precise orientation of the benzyl group within the binding site and its interactions with surrounding residues. rcsb.org Such data allows for a detailed comparison between the docked poses of related compounds and the experimentally determined binding mode.

Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time, providing insights into the conformational changes induced by the ligand. frontiersin.org These computational approaches, when used with experimental data, provide a comprehensive understanding of the structural requirements for high-affinity binding and the mechanism of action for estrogenic compounds and their derivatives. researchgate.net

Table 2: Key Parameters from Molecular Docking and Structural Analysis This table presents typical data obtained from molecular modeling studies and structural databases.

| Compound/Complex | PDB ID | Method | Resolution (Å) | Key Finding | Reference |

|---|---|---|---|---|---|

| ERα LBD (Y537S) with 16β-benzyl-17β-estradiol | 5KRI | X-RAY DIFFRACTION | 2.25 | Provides the crystal structure of an ERα domain in complex with a benzyl-substituted estradiol derivative. | rcsb.org |

| ERα with 4-hydroxytamoxifen | 3ERT | X-RAY DIFFRACTION | 1.90 | Illustrates an antagonist conformation where the ligand displaces helix 12. | acs.org |

| ERα with Estradiol | 1GWR | X-RAY DIFFRACTION | 3.10 | Shows the canonical agonist conformation of the ERα LBD. | nih.gov |

| Various 3-methoxy flavone (B191248) derivatives | N/A | Molecular Docking | N/A | Binding energies for derivatives docked into ERα ranged from -10.14 to -12.84 kcal/mol. | nih.gov |

Prodrug Design Strategies Utilizing Benzyl Ether Moieties for Estrogens

Benzyl (B1604629) Ether as a Protecting Group in Prodrug Constructs

In the synthesis of complex molecules like estrogen prodrugs, it is often necessary to temporarily block reactive functional groups to ensure that chemical modifications occur only at desired positions. The benzyl ether group is a widely used "protecting group" for the hydroxyl (-OH) and phenolic groups present on the steroid backbone of estrogens like estriol (B74026) and estradiol (B170435). smolecule.comresearchgate.net

The primary function of the benzyl ether is to act as a stable, inert mask, preventing the hydroxyl groups from reacting during subsequent synthetic steps, such as the attachment of linkers or other moieties. smolecule.compnas.org The selection of the benzyl group is due to its notable chemical stability under a wide range of reaction conditions. pnas.orgmpg.de Furthermore, attaching a benzyl ether to the estrogen core increases the molecule's lipophilicity, which can influence its solubility and transport characteristics. smolecule.com

Once the desired molecular construct is complete, the benzyl ether must be removed—a process called deprotection—to restore the free hydroxyl group and render the estrogen biologically active. This deprotection can be achieved under specific conditions, such as catalytic hydrogenolysis, which cleaves the benzyl ether without affecting many other functional groups. pnas.orgcore.ac.uk This strategic use of benzyl ethers as protecting groups is a foundational step in building more complex prodrug systems. For instance, in the synthesis of certain selective estrogen receptor modulators (SERMs) and estrogen-drug conjugates, benzyl ethers were essential for protecting the phenolic hydroxyls while other parts of the molecule were assembled. researchgate.netpnas.org

Table 1: Properties and Role of Benzyl Ether as a Protecting Group

| Property | Description | Relevance in Estrogen Prodrug Synthesis | Source(s) |

|---|---|---|---|

| Chemical Stability | Resistant to many acidic and basic conditions used in synthesis. | Allows for multi-step synthetic routes without unintended reactions at the hydroxyl positions. | pnas.org, mpg.de |

| Increased Lipophilicity | The benzyl group is nonpolar, making the molecule less water-soluble and more lipid-soluble. | Can aid in purification steps and may influence the prodrug's pharmacokinetic profile. | smolecule.com |

| Controlled Removal | Can be selectively cleaved using specific methods like catalytic hydrogenolysis. | Enables the restoration of the active estrogen hydroxyl group at the final stage of synthesis. | pnas.org, |

| Synthetic Utility | Used to protect phenolic and alcoholic hydroxyls on the steroid nucleus. | Facilitates the creation of complex drug conjugates and derivatives by directing reactions to other sites. | smolecule.com, researchgate.net |

Esterase-Triggered Release Mechanisms for Hydroxyl and Phenolic Groups

A common prodrug strategy involves designing molecules that are activated by specific enzymes that are abundant in the body or at a target site. Esterases are a class of enzymes frequently exploited for this purpose. nih.govacs.org While ester-based prodrugs are most commonly used to mask carboxylic acids, they can also be engineered to release hydroxyl and phenolic groups, such as those on estriol. nih.govresearchgate.net

In this approach, the estrogen is not directly attached to the ester. Instead, a more complex system is built where an esterase-sensitive trigger is appended to a linker, which in turn is connected to the estrogen via a benzyl ether. nih.govresearchgate.net Research has shown that incorporating a benzyl ether group into these esterase-responsive systems can be significantly more effective than directly attaching the ester trigger to the drug. nih.govresearchgate.net

Studies comparing different esterase-responsive triggers found that strategies using a benzyl ether linkage demonstrated considerably faster rates of conversion to the active drug and enhanced aqueous stability. nih.govresearchgate.net The mechanism proceeds as follows: an esterase enzyme cleaves the ester promoiety, which initiates a subsequent chemical reaction, often an elimination reaction, that cleaves the benzyl ether and liberates the active estrogen. nih.gov This multi-part system allows for fine-tuning of the release kinetics and stability of the prodrug. researchgate.net

Table 2: Comparison of Esterase-Triggered Release Strategies

| Prodrug Strategy | Mechanism | Key Findings | Source(s) |

|---|---|---|---|

| Direct Acetylation | The hydroxyl/phenolic group of the drug is directly esterified. Esterase cleaves this bond to release the drug. | Slower kinetics of conversion and lower aqueous stability compared to linker-based approaches. | nih.gov |

| Benzyl Ether Linkage | An esterase-cleavable group is attached to a benzyl ether linker, which is connected to the drug. Cleavage of the ester initiates an elimination reaction that releases the drug. | Superior kinetics of conversion and enhanced aqueous stability. The promoiety is effectively cleaved by esterase to generate the active inhibitor. | researchgate.net, nih.gov |

Self-Immolative Linker Systems Featuring Benzyl Ethers

Self-immolative linkers are sophisticated spacers used in prodrug design that are engineered to fall apart in a cascade-like manner following a single triggering event. researchgate.netcsic.es This system connects a drug molecule to a promoiety (or a targeting group) and is designed to be stable until a specific stimulus, such as enzymatic cleavage, occurs. google.com Once triggered, the linker undergoes a rapid, spontaneous electronic rearrangement that leads to its fragmentation and the release of the active drug. researchgate.net

Benzyl ether structures, particularly para-aminobenzyl ethers and related systems, are frequently used as the backbone for these self-immolative linkers. researchgate.netcsic.es In a typical design for an estrogen prodrug, the phenolic hydroxyl group of the estrogen would be connected to the benzyl ether linker. This linker is, in turn, capped with a trigger group that can be selectively cleaved by an enzyme.

For example, a linker system might be designed to be a substrate for an enzyme that is overexpressed in tumor tissue. acs.org When the prodrug reaches the tumor, the enzyme cleaves the trigger group. This initial cleavage initiates a 1,6-elimination reaction (an electronic cascade) through the benzyl ether system, culminating in the release of the unmodified estrogen molecule. researchgate.netacs.org This strategy is highly advantageous as it allows for a clean release of the parent drug, and the rate of release is determined by the spontaneous decomposition of the linker, not by a second enzymatic step. Such systems have been explored for delivering a variety of therapeutic agents and are a promising strategy for developing targeted estrogen therapies. researchgate.netgoogle.com

Bioprecursor Approaches for Localized Activation

A bioprecursor prodrug is a compound that is metabolized into the active drug through processes like oxidation or reduction. ijnrd.org This approach is distinct from carrier-linked prodrugs as it does not involve a promoiety that is cleaved off; rather, the molecular structure of the drug itself is modified to be inert and is later converted to the active form. nih.gov

A novel bioprecursor strategy has been developed for the central nervous system (CNS)-selective delivery of estrogens. nih.govmdpi.com This approach aims to provide the neuroprotective benefits of estrogens while avoiding their hormonal effects in the rest of the body. researchgate.net The strategy involves the chemical modification of the estrogen's phenolic A-ring into a para-quinol structure. nih.gov

These para-quinol derivatives, such as 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED), are inert bioprecursors. nih.govresearchgate.net They can be administered systemically, but they are preferentially metabolized back into the active estrogen (e.g., 17β-estradiol) only within the CNS. nih.govresearchgate.net This localized bioactivation is due to the presence of specific enzymes in the brain, such as 17β-hydroxysteroid dehydrogenase type 10, that can efficiently reduce the para-quinol back to the aromatic phenolic ring of the active estrogen. mdpi.com This facile conversion occurs specifically in the CNS, leading to a high local concentration of the hormone where it is needed for neuroprotection, without causing significant hormonal effects peripherally. nih.govnih.gov This CNS-selective bioprecursor approach has shown promise in preclinical models of stroke, cognitive decline, and glaucoma. nih.govresearchgate.netnih.gov

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation | Type/Role |

|---|---|---|

| Estriol | - | Estrogen |

| Estriol benzyl ether | - | Estrogen derivative |

| Estradiol | E2 | Estrogen |

| 17β-Estradiol | E2 | Estrogen |

| Estrone (B1671321) | E1 | Estrogen |

| 10β,17β-dihydroxyestra-1,4-dien-3-one | DHED | Bioprecursor prodrug of 17β-estradiol |

| para-Aminobenzyl ether | - | Self-immolative linker component |

| 10-hydroxycamptothecin | - | Anticancer drug |

| Glucuronic acid | - | Solubilizing moiety/prodrug component |

| 3-nitrobenzyl ether | - | Self-immolative linker |

| Amlodipine | - | Drug |

| Atorvastatin | - | Drug |

| Normustine | - | Anticancer agent |

| Estramustine | - | Mutual prodrug |

| Epinephrine | - | Drug |

| Dipivefrine | - | Prodrug of epinephrine |

| Acyclovir | - | Bioprecursor prodrug |

| Fluorouracil | - | Bioprecursor prodrug |

| Cyclophosphamide | - | Bioprecursor prodrug |

| Zidovudine | AZT | Drug |

| Ganciclovir | - | Drug |

| Benzylpenicillin | - | Drug |

| Docetaxel | - | Anticancer drug |

| Paclitaxel | - | Anticancer drug |

Structure Activity Relationship Sar and Scaffold Derivatization of Estrogen Benzyl Ethers

Systematic Modifications of the Benzyl (B1604629) Moiety

The benzyl group attached to the phenolic oxygen of the steroid A-ring is more than a simple protecting group; its structure significantly influences the biological profile of the molecule. Research has shown that introducing an apolar benzyl group to the phenolic hydroxyl function of 17-keto or 17-hydroxy 13α-estrone derivatives generally enhances their cell growth-inhibitory properties. mdpi.com

Further derivatization of the benzyl moiety itself has yielded important SAR insights. In a series of D-secoestrone derivatives linked to a benzyl group via a triazole ring, the substitution pattern on the benzyl ring was found to be a critical determinant of activity. tandfonline.com Specifically, derivatives with a para-methyl or other para-alkyl substituents on the N-benzyl ring demonstrated high antiproliferative activity against cancer cell lines. tandfonline.com This was observed in both 13α- and 13β-d-secoestrone series, where the p-methyl compound showed the highest activity in inhibiting MCF-7 and A2780 cell lines. tandfonline.com The importance of the benzyl group is further highlighted in studies where its replacement with a smaller methyl group led to different SAR determinants; in methyl ether derivatives, activity was dependent on the benzyl substituent, whereas in benzyl ether derivatives, the stereochemistry of the steroid core (C-13) became the dominant factor. tandfonline.com

The introduction of a 1-benzyl-1,2,3-triazol-4-yl moiety at the C-3 oxygen has been shown to lead to marked improvements in antiproliferative activity compared to simpler benzyl ethers or the free hydroxyl group. tandfonline.com The choice of substituent on the benzyl azide (B81097) precursor (e.g., H vs. t-Bu) during synthesis was based on previous findings regarding their impact on cell growth inhibition, underscoring the sensitivity of the biological activity to the benzyl structure. tandfonline.com In some contexts, even simple benzyl ethers have shown superior activity; for instance, 3-benzyloxy-d-secoestrone alcohols and oximes display significant in vitro antiproliferative potential, with IC₅₀ values in the low micromolar or submicromolar range. tandfonline.com

| Compound Series | Benzyl Moiety Feature | Observed Activity | Affected Cell Lines |

|---|---|---|---|

| 3-Methyl Ether Triazoles | p-Methyl on N-benzyl ring | Highest activity (90% inhibition at 30 µM) | MCF-7, A2780 |

| 3-Benzyl Ether Triazoles | p-Alkyl on N-benzyl ring | Improved growth-inhibitory effects (95% inhibition at 30 µM) | A2780 |

| 3-Benzyloxy Derivatives | Unsubstituted Benzyl Ether | High antiproliferative potential (low µM to sub-µM IC₅₀) | Various cancer cell lines |

Exploration of Bioisosteric Replacements in Benzyl Ether Analogues

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a well-established strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. uni-muenchen.denih.gov In the context of estrogen ethers, this has primarily involved the replacement of the aromatic A-ring or the phenyl ring of the benzyl ether moiety.

While much of the work has focused on replacing the steroid's A-ring with heteroaromatic systems like pyridine (B92270) or pyrimidine, the principles are directly applicable to the benzyl ether portion. uni-muenchen.denih.gov The goal of such replacements is to alter properties like toxicity, metabolism, and pharmacokinetics, and potentially to enhance potency and selectivity. uni-muenchen.de Azaarenes, such as pyridine, are of particular interest as bioisosteres for a phenyl ring because they can introduce basicity and new hydrogen bond donor/acceptor properties, which can lead to altered interactions with a target protein. nih.gov

The concept has been demonstrated with non-classical bioisosteres as well. For instance, bicyclo[1.1.1]pentane (BCP) has been used as a mimic for a phenyl ring. In one study, a BCP derivative was tolerated as a replacement for a benzylic ether compound, albeit with a slight decrease in activity, highlighting that such non-aromatic scaffolds can effectively substitute for the phenyl group of a benzyl ether. acs.org

| Original Moiety | Bioisosteric Replacement | Rationale/Effect | Source |

|---|---|---|---|

| Phenyl Ring | Azaarenes (Pyridine, Pyrimidine) | Introduces basicity, H-bond donor/acceptor properties; alters target interaction. | nih.gov |

| Phenyl Ring | Thiophene, Furan | Classical replacement to alter physicochemical and pharmacological properties. | uni-muenchen.de |

| Benzylic Ether | Bicyclo[1.1.1]pentane (BCP) derivative | Non-classical phenyl mimic; can alter metabolic and pharmacokinetic properties. | acs.org |

Development of D-secoestrone and 13α-estrone Derivatives with Benzyl Ether Features

The strategic combination of a non-estrogenic steroidal scaffold (D-seco or 13α-estrone) with a C-3 benzyl ether has led to the development of numerous derivatives with potent antiproliferative activities. mdpi.comtandfonline.com These core-modified steroids are considered promising candidates for designing cytostatic agents with selective biological activity, free from hormonal side effects. tandfonline.com

Numerous studies have demonstrated the success of this approach. For instance, 13α-estrone-3-benzyl ether and its triazolyl derivatives have shown significant growth inhibition of cancer cell lines like HeLa, MCF-7, and A2780. mdpi.com The etherified compounds were consistently more effective than their 3-hydroxy counterparts. mdpi.com Similarly, 3-benzyloxy-D-secoestrone alcohols and oximes exhibit high in vitro antiproliferative potential. tandfonline.com

The synergy between the core modification and the benzyl ether is evident in SAR studies. In one series of D-secoestrone derivatives, the combination of a 3-benzyl protecting group, a triazolyl function, and a 13β-methyl group was found to significantly enhance the cytostatic potential, particularly against A2780 ovarian cancer cells. tandfonline.com Further modifications, such as introducing p-alkylbenzyl-substituted triazoles, led to highly selective and potent action against A2780 cells, with IC₅₀ values of 1 µM. researchgate.net The synthesis of 2- or 4-substituted 3-N-benzyltriazolylmethyl-13α-oestrone derivatives has also been explored, with a 4-bromo derivative showing substantial and selective activity against the A2780 cell line. tandfonline.com

Design of Multi-Component Conjugates and Heterodimers

Building on the promising activity of monomeric benzyl ether derivatives, researchers have designed more complex molecules, such as heterodimers and conjugates, to potentially achieve synergistic action or novel mechanisms of action. mdpi.comnih.gov This strategy involves linking two different (or similar) pharmacophores together.

A notable example is the synthesis of steroidal heterodimers by combining core-modified estrone (B1671321) derivatives. In one study, two trans-16-azido-3-(O-benzyl)-17-hydroxy-13α-estrone derivatives were reacted with 3-O-propargyl-D-secoestrone building blocks via a "click" reaction. mdpi.comnih.gov This created four distinct heterodimers. Of these, one specific dimer (compound 12) exerted substantial antiproliferative activity in the submicromolar to low micromolar range against a wide panel of gynecological cancer cell lines. mdpi.comnih.gov This potent activity was not observed in the other dimers, highlighting a high degree of structural specificity. mdpi.com The mechanism was linked to promoting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. mdpi.com

Q & A

Basic: What are the established synthetic routes for estriol benzyl ether, and how can purity be optimized?

This compound is typically synthesized via etherification of estriol’s hydroxyl groups using benzyl donors. Key methods include:

- Williamson Ether Synthesis : Reacting estriol with benzyl bromide (or chloride) in the presence of a strong base (e.g., NaH) .

- Benzyl Trichloroacetimidate Method : Using benzyl trichloroacetimidate under acid catalysis (e.g., trifluoromethanesulfonic acid) for milder conditions .

- Multi-Step Protection : Sequential protection of hydroxyl groups (e.g., using PMB-Cl or silyl ethers) to ensure regioselectivity, followed by benzylation .

Purification : Column chromatography (silica gel) and recrystallization are effective. Validate purity via TLC (Rf comparison) and HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm benzyl group integration (δ ~4.5 ppm for OCHPh; aromatic protons at δ 7.2–7.4 ppm) and estriol’s stereochemistry .

- IR Spectroscopy : Detect ether C-O-C stretching (~1100 cm) and absence of hydroxyl peaks post-benzylation .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion ([M+H]) and fragmentation patterns .

Advanced: How do catalytic systems influence the efficiency of this compound synthesis?

- Phase-Transfer Catalysts (PTCs) : Quaternary ammonium-functionalized FeO nanoparticles enhance reaction rates (e.g., 99% conversion in 2.5 h) by stabilizing intermediates .

- Photocatalytic Systems : WO nanoplatelets under UV light oxidize benzyl alcohol to benzaldehyde, minimizing competing etherification byproducts (e.g., dibenzyl ether) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve nucleophilicity, while low-temperature ether extractions reduce evaporative losses of volatile intermediates .

Advanced: What mechanisms govern benzyl ether cleavage, and how do they impact estriol recovery?

- Hydrogenolysis : Pd/C or Raney Ni under H selectively cleave benzyl ethers without affecting estriol’s steroidal backbone .

- Acidic Hydrolysis : Concentrated HCl or TFA may degrade estriol; thus, mild conditions (e.g., DDQ in dichloromethane) are preferred for debenzylation .

- Competing Pathways : Over-hydrogenation risks reducing aromatic rings, while prolonged acid exposure may epimerize estriol’s chiral centers .

Data Contradiction Analysis: How to resolve discrepancies in kinetic data for this compound reactions?

- Byproduct Interference : GC-MS identifies competing products (e.g., dibenzyl ether) that skew yield calculations. Optimize stoichiometry and catalyst loading to suppress side reactions .

- Calibration Consistency : Estriol quantification via HPLC or immunoassays requires rigorous calibration (e.g., linearity checks: R >0.99) and internal standards (e.g., deuterated estriol) .

- Replicate Variability : Statistical analysis (e.g., ANOVA) identifies outliers in triplicate experiments, particularly in hydrolyzed amniotic fluid samples where matrix effects occur .

Experimental Design: How to optimize reaction conditions for high-yield this compound synthesis?

-

Temperature Control : Maintain ≤0°C during benzyl donor addition to prevent thermal degradation .

-

Catalyst Screening : Test PTCs (e.g., tetrabutylammonium bromide) at 1–5 mol% to balance cost and activity .

-

Solvent Selection : Use anhydrous THF or DMF to stabilize alkoxide intermediates in Williamson synthesis .

-

Workflow Example :

Step Parameter Optimal Condition 1 Benzylation Benzyl trichloroacetimidate, 0°C, 2 h 2 Quenching Ice-cold HO 3 Purification Silica gel (hexane:EtOAc 3:1)

Advanced: What role do benzyl ethers play in lignin degradation studies, and how does this relate to estriol derivatives?

Benzyl ethers in lignin (e.g., β-O-4 linkages) undergo cleavage via oxidative or reductive pathways. Similar mechanisms apply to estriol benzyl ethers:

- Oxidative Cleavage : HRP (horseradish peroxidase) catalyzes HO-mediated oxidation, generating quinone intermediates .

- Reductive Methods : Na/NH selectively breaks ether bonds, preserving estriol’s structure. Compare kinetics using Arrhenius plots (E determination) .

Methodological Best Practices: How to ensure reproducibility in this compound studies?

- Purity Protocols : Pre-cool ether solvents to 0°C, use freshly opened containers to prevent peroxide formation, and dry residues under N .

- Characterization : Always report H NMR integration ratios (e.g., benzyl protons vs. estriol CH) and melting points (±2°C tolerance) .

- Data Reporting : Adhere to Beilstein Journal guidelines: disclose all spectral data in supplementary files and cite prior synthesis methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.